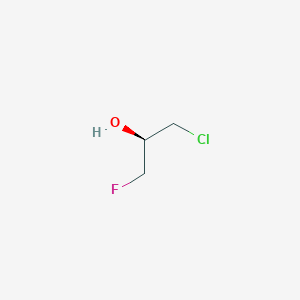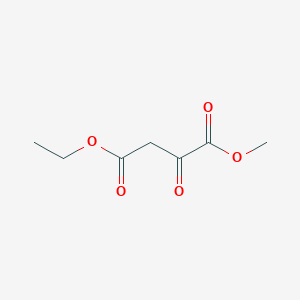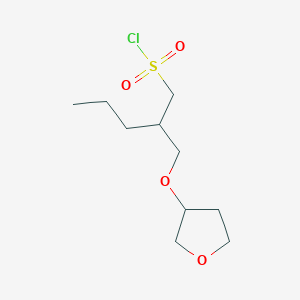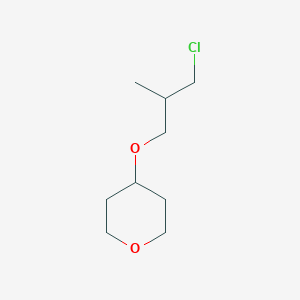
(2R)-1-chloro-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-chloro-3-fluoropropan-2-ol is an organic compound that features both chlorine and fluorine atoms attached to a three-carbon backbone with a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chloro-3-fluoropropan-2-ol typically involves the halogenation of a suitable precursor. One common method is the reaction of ®-propylene oxide with hydrogen chloride and hydrogen fluoride under controlled conditions. The reaction proceeds via the opening of the epoxide ring, followed by the addition of chlorine and fluorine atoms.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and specific solvents are often used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-chloro-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The compound can be reduced to form a simpler hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution: Products include 1-fluoro-3-hydroxypropane or 1-chloro-3-hydroxypropane.
Oxidation: Products include 1-chloro-3-fluoropropanone.
Reduction: Products include 1-chloro-3-fluoropropane.
Scientific Research Applications
(2R)-1-chloro-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-chloro-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-chloro-3-fluoropropan-2-ol: The enantiomer of the compound with a different spatial arrangement.
1-chloro-3-fluoropropane: Lacks the hydroxyl group.
1-chloro-3-hydroxypropane: Lacks the fluorine atom.
Uniqueness
(2R)-1-chloro-3-fluoropropan-2-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C3H6ClFO |
|---|---|
Molecular Weight |
112.53 g/mol |
IUPAC Name |
(2R)-1-chloro-3-fluoropropan-2-ol |
InChI |
InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m0/s1 |
InChI Key |
ZNKJYZHZWALQNX-VKHMYHEASA-N |
Isomeric SMILES |
C([C@H](CCl)O)F |
Canonical SMILES |
C(C(CCl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)


![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)

![N-[4-(hydroxymethyl)phenyl]formamide](/img/structure/B13481445.png)
![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)
![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)


![1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13481487.png)
![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
